2,4-Dimethoxyaniline hydrochloride

Description

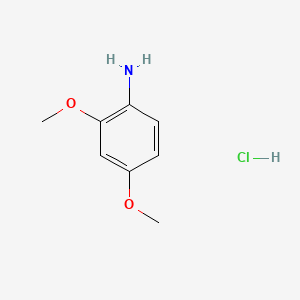

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-10-6-3-4-7(9)8(5-6)11-2;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHRGNBFRBWOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2.ClH, C8H12ClNO2 | |

| Record name | 2,4-DIMETHOXYANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020483 | |

| Record name | 2,4-Dimethoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dimethoxyaniline hydrochloride is a dark brown crystalline solid. (NTP, 1992) | |

| Record name | 2,4-DIMETHOXYANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,4-DIMETHOXYANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

54150-69-5 | |

| Record name | 2,4-DIMETHOXYANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2,4-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54150-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxyaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

93 to 99 °F (NTP, 1992) | |

| Record name | 2,4-DIMETHOXYANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Preparation of 2,4 Dimethoxyaniline Hydrochloride

Reduction Pathways for Nitroaromatic Precursors to 2,4-Dimethoxyaniline (B45885).

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 2,4-dimethoxyaniline, the typical starting material is 2,4-dinitroanisole (B92663) or a related nitroaromatic compound. nih.govwikipedia.org The reduction of the nitro group is the key step in this process and can be achieved through several methods.

Classical Chemical Reduction Methods (e.g., Iron/Acid, Hydrazine (B178648) Hydrate-Catalyzed Systems).

Historically, the reduction of nitroarenes to anilines has been accomplished using metals in the presence of an acid. nih.govyoutube.com The Béchamp reduction, which utilizes iron filings and a mild acid like acetic acid or ammonium (B1175870) chloride, is a classic example of this approach. acs.orgresearchgate.net This method is often favored for its chemoselectivity, as it can reduce nitro groups without affecting other sensitive functional groups that might be present in the molecule. researchgate.nettandfonline.com The reaction with iron and acetic acid can be used to convert 2,4-dinitroanisole to 2,4-diaminoanisole (B165692). wikipedia.org Another widely used classical method involves hydrazine hydrate (B1144303) as the reducing agent, often in the presence of a catalyst such as iron or palladium on carbon (Pd/C). jst.go.jpresearchgate.net This system offers a powerful and often selective means of nitro group reduction. nih.gov A specific method for synthesizing 2,4-dimethoxyaniline involves the use of hydrazine hydrate with ferric chloride and activated carbon in ethanol, reportedly achieving high yields and purity. google.com

Table 1: Classical Reduction Methods for Nitroaromatic Precursors

| Reducing System | Catalyst/Acid | Substrate | Product | Key Features |

|---|---|---|---|---|

| Iron/Acid | Acetic Acid | 2,4-Dinitroanisole | 2,4-Diaminoanisole | Chemoselective, historical significance. wikipedia.orgacs.orgresearchgate.net |

| Hydrazine Hydrate | Ferric Chloride/Activated Carbon | 2,4-Dimethoxy nitrobenzene | 2,4-Dimethoxyaniline | High yield and purity reported. google.com |

| Hydrazine Hydrate | Pd/C | Halogenated Nitroarenes | Halogenated Anilines | Good yields, selective for nitro group over halogens. nih.gov |

| Zinc/Hydrazine Hydrate | - | Aromatic Nitro Compounds | Aromatic Amines | Low cost, rapid reaction at room temperature. |

Modern Catalytic Hydrogenation Protocols for Precursor Compounds.

Modern approaches to nitro group reduction often employ catalytic hydrogenation. nih.gov This technique typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. youtube.comyoutube.com Catalytic hydrogenation is a clean and efficient method, often proceeding under milder conditions than classical reductions. However, a significant drawback is the potential for low selectivity when other reducible functional groups are present. nih.gov To address this, catalytic transfer hydrogenation (CTH) has emerged as a valuable alternative. nih.govmdpi.com In CTH, a hydrogen donor molecule, such as ammonium formate (B1220265) or cyclohexadiene, is used in place of hydrogen gas, which can enhance safety and selectivity. mdpi.comcapes.gov.br For instance, Pd/C or Pt/C catalysts are effective with 1,4-cyclohexadiene (B1204751) as the hydrogen source, with Pt/C showing less dehalogenation in substrates with labile halogens. capes.gov.br The hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine is a key industrial process, highlighting the importance of catalytic hydrogenation in producing aromatic amines. mdpi.com

Preparation of the Hydrochloride Salt from 2,4-Dimethoxyaniline.

Once 2,4-dimethoxyaniline has been synthesized, it is often converted to its hydrochloride salt to improve its stability and ease of handling. This is a straightforward acid-base reaction. The free amine, being basic, reacts with hydrochloric acid (HCl) to form the corresponding ammonium salt, 2,4-dimethoxyaniline hydrochloride. nih.gov This is typically achieved by dissolving the aniline (B41778) in a suitable organic solvent, such as diethyl ether, and then introducing hydrogen chloride gas or a solution of HCl in an organic solvent like dioxane. orgsyn.orgchemicalbook.com The resulting hydrochloride salt precipitates from the solution and can be collected by filtration. orgsyn.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for 2,4-Dimethoxyaniline.

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. In the context of 2,4-dimethoxyaniline synthesis, this has led to the exploration of more sustainable reduction methods. One approach involves using water as a solvent and employing catalysts that are effective in aqueous media. For example, the reduction of nitroarenes has been achieved using hydrazine monohydrate in neat water at elevated temperatures with an iron(III) chloride/bipyridyl catalyst system. Another green approach focuses on the use of milder and less toxic reagents. For instance, the use of hydrogen peroxide (H₂O₂) as an oxidant in the synthesis of related poly(dimethoxyaniline)s, sometimes in conjunction with catalysts like horseradish peroxidase, represents a move away from harsher oxidizing agents. frontiermaterials.netresearchgate.netrsc.org Furthermore, mechanochemical methods, such as ball milling for catalytic transfer hydrogenation, offer a solvent-free or low-solvent alternative to traditional solution-phase reactions, reducing waste and energy consumption. mdpi.com

Mechanistic Investigations of 2,4-Dimethoxyaniline Synthetic Pathways.

Understanding the mechanism of the reduction of nitroaromatics is crucial for optimizing reaction conditions and improving selectivity. The reduction of a nitro group to an amine is a multi-step process. acs.org It is generally accepted that the reaction proceeds through several intermediates. The initial step involves the reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO). rsc.orgacs.org This is followed by further reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH), which is then finally reduced to the corresponding aniline (Ar-NH₂). acs.orgrsc.orgacs.org In some cases, side reactions can occur, such as the condensation of the nitroso intermediate with the aniline product to form an azo compound (Ar-N=N-Ar). acs.org Studies on the biotransformation of 2,4-dinitroanisole have shown a similar pathway, with the formation of 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole through nitroreduction, followed by coupling reactions to form azo-dimers. nih.gov Computational studies have also been employed to provide a deeper understanding of the reaction pathways and transition states involved in aniline synthesis. capes.gov.br

Chemical Reactivity and Transformative Potential of 2,4 Dimethoxyaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Dimethoxyphenyl Moiety

The dimethoxyphenyl group of 2,4-dimethoxyaniline (B45885) is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of both the amino and methoxy (B1213986) groups. cymitquimica.combyjus.com These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the positions of the existing groups (amino at C1, methoxy at C2 and C4), the most activated positions for electrophilic attack are C5 and C3, with C5 being the most likely site of substitution due to less steric hindrance.

Common electrophilic aromatic substitution reactions include:

Halogenation: Aniline (B41778) and its derivatives readily react with halogens. For instance, aniline reacts with bromine water at room temperature to yield a white precipitate of 2,4,6-tribromoaniline. byjus.com Due to the high activation of the ring in 2,4-dimethoxyaniline, halogenation is expected to proceed readily, likely leading to substitution at the available activated positions.

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. libretexts.org For anilines, this reaction can be complex because the strongly acidic medium can protonate the amino group to form an anilinium ion, which is a meta-directing deactivator. byjus.comchemistrysteps.com This can lead to a mixture of products.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is achieved by treating the aromatic compound with fuming sulfuric acid. organicchemistrytutor.com Similar to nitration, the reaction of aniline with sulfuric acid can form anilinium hydrogen sulfate, which then rearranges upon heating to produce sulfanilic acid. byjus.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring. libretexts.orgmasterorganicchemistry.com However, Friedel-Crafts reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to such an extent that the reaction does not proceed. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2,4-Dimethoxyaniline

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ | 5-Bromo-2,4-dimethoxyaniline |

| Nitration | HNO₃, H₂SO₄ | Mixture including 5-Nitro-2,4-dimethoxyaniline and other isomers |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2,4-dimethoxybenzenesulfonic acid |

Nucleophilic Reactions Involving the Amino Functional Group

The amino group (–NH₂) in 2,4-dimethoxyaniline possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This allows it to participate in a variety of nucleophilic reactions.

Key reactions include:

Acylation: The reaction with acyl halides or acid anhydrides to form amides. This is a common method to protect the amino group or to synthesize more complex molecules.

Alkylation: The reaction with alkyl halides. This reaction can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the initially formed secondary amine can react further. chemguide.co.uk

N-Arylation: The formation of a C-N bond with an aryl group, often catalyzed by transition metals, to produce diarylamines.

Oxidative Coupling Reactions and Polymerization Pathways

Anilines, including 2,4-dimethoxyaniline, can undergo oxidative coupling to form polymers. This process typically involves an oxidant, such as ammonium persulfate, in an acidic medium. ias.ac.in The polymerization of 2,4-dimethoxyaniline can occur through coupling at the amino group and the activated positions on the aromatic ring. tandfonline.com

Research has shown that copolymers of aniline and 2,4-dimethoxyaniline can be synthesized via interfacial oxidative polymerization. tandfonline.comresearchgate.net These copolymers form nanofibers and their electrical conductivity can be tuned by varying the molar ratio of the monomers. tandfonline.com The polymerization of 2,4-dimethoxyaniline itself has been achieved through both chemical and electrochemical methods, yielding poly(2,4-dimethoxyaniline). tandfonline.comscielo.br These polymers are often more soluble in common organic solvents than polyaniline, which is a significant advantage for processing and characterization. ias.ac.in

Condensation Reactions with Carbonyl Compounds for Imine and Heterocycle Formation

The nucleophilic amino group of 2,4-dimethoxyaniline readily reacts with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

These imines are valuable intermediates in organic synthesis and can be further transformed. For example, they can be reduced to form secondary amines or used in the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines. The synthesis of Schiff bases from substituted anilines and their subsequent complexation with metal ions is a well-established field of study. mdpi.comidosr.org

Diazotization Reactions and Subsequent Transformations (e.g., towards Nitriles)

Primary aromatic amines like 2,4-dimethoxyaniline can be converted into diazonium salts through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt (e.g., 2,4-dimethoxybenzenediazonium chloride) is a highly versatile intermediate.

The diazonium group can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions provide synthetic routes that are often not possible through direct electrophilic substitution.

Sandmeyer Reaction: This reaction uses copper(I) salts as catalysts to replace the diazonium group with halides (–Cl, –Br) or pseudohalides like cyanide (–CN). wikipedia.orgnih.govbohrium.com The cyanation of a diazonium salt to produce an aryl nitrile is a particularly important transformation. nih.gov The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org

Table 2: Examples of Sandmeyer Reactions with 2,4-Dimethoxyaniline-derived Diazonium Salt

| Target Functional Group | Reagent | Product |

|---|---|---|

| Chloro (–Cl) | CuCl | 1-Chloro-2,4-dimethoxybenzene |

| Bromo (–Br) | CuBr | 1-Bromo-2,4-dimethoxybenzene |

| Cyano (–CN) | CuCN | 2,4-Dimethoxybenzonitrile |

Interactions with Transition Metal Complexes as Ligands or Precursors

The nitrogen atom of the amino group in 2,4-dimethoxyaniline can donate its lone pair of electrons to a metal center, allowing it to act as a ligand in the formation of coordination complexes. Furthermore, Schiff bases derived from 2,4-dimethoxyaniline are excellent chelating ligands that can form stable complexes with a variety of transition metals, such as copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comidosr.org

These metal complexes have been investigated for various applications. The formation of such complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. mdpi.com The resulting complexes often exhibit distinct geometries, such as square-planar or tetrahedral, depending on the metal ion and the ligand structure. The study of these complexes is an active area of research, particularly in the context of developing new materials with interesting magnetic or electronic properties. rsc.org

2,4 Dimethoxyaniline Hydrochloride As a Strategic Synthon in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Systems.

The amine and activated aromatic ring of 2,4-dimethoxyaniline (B45885) hydrochloride make it an ideal precursor for the synthesis of diverse nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Construction of Benzothiazole (B30560) and Benzimidazole (B57391) Frameworks.

Benzothiazoles and benzimidazoles are important heterocyclic scaffolds found in numerous biologically active compounds. The synthesis of these frameworks often involves the condensation of an ortho-substituted aniline (B41778) derivative with various reagents. While direct examples using 2,4-dimethoxyaniline hydrochloride for the synthesis of these specific frameworks are not extensively detailed in the provided search results, the general synthetic strategies for these heterocycles can be applied.

For instance, the synthesis of benzimidazoles can be achieved by refluxing ortho-diamino aromatic compounds with carboxylic acids. researchgate.net Similarly, benzothiazoles can be prepared through the condensation of ortho-aminothiophenols with aldehydes or other carbonyl compounds. heteroletters.orgoiccpress.com The presence of the methoxy (B1213986) groups on the aniline ring of 2,4-dimethoxyaniline hydrochloride would influence the reactivity and properties of the resulting benzimidazole or benzothiazole derivatives. The synthesis of various substituted benzimidazoles and benzothiazoles has been reported using different catalytic systems, including eco-friendly methods. heteroletters.orgoiccpress.comnih.govnih.gov

Table 1: General Synthetic Approaches for Benzimidazole and Benzothiazole Synthesis

| Heterocycle | General Reactants | Key Reaction Type |

| Benzimidazole | o-Phenylenediamine derivative, Carboxylic acid/Aldehyde | Condensation |

| Benzothiazole | o-Aminothiophenol derivative, Aldehyde/Carboxylic acid | Condensation |

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Derivatives.

Quinolines and quinazolines are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.gov The synthesis of quinolines can be accomplished through various named reactions, such as the Doebner-von Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. The Povarov reaction is another multicomponent approach to synthesize tetrahydroquinolines. nih.gov

Quinazolines and their derivatives can be synthesized from anthranilic acid or its derivatives. nih.gov For example, 2-chloro-4-amino-6,7-dimethoxyquinazoline has been synthesized from o-dimethoxybenzene through a multi-step process involving nitration, reduction, ureaization, and cyclohydrolysis. google.com The use of 2,4-dimethoxyaniline as a starting material in similar synthetic sequences could lead to a variety of substituted quinoline and quinazoline derivatives. Microwave-assisted synthesis has also been employed for the efficient preparation of thiazolo[5,4-f]quinazolines. nih.gov

Formation of Other Nitrogen-Containing Heterocyclic Scaffolds (e.g., Triazoles).

1,2,4-Triazoles are a significant class of five-membered nitrogen-containing heterocycles known for their diverse biological activities. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the reaction of hydrazines with formamide (B127407) or the cyclization of amidine derivatives. organic-chemistry.org Multicomponent reactions have also been developed for the synthesis of substituted 1,2,4-triazoles. organic-chemistry.org For instance, a series of novel 1,2,4-triazole (B32235) hydrazone and sulfonamide derivatives have been synthesized and evaluated for their biological activities. nih.gov While direct synthesis from 2,4-dimethoxyaniline hydrochloride is not explicitly mentioned, its amino group could potentially be converted to a hydrazine (B178648) functionality, making it a viable precursor for triazole synthesis.

Building Block for Functional Dyes and Chromophores.

The aromatic nature and the presence of electron-donating methoxy groups and an amino group make 2,4-dimethoxyaniline a valuable building block for the synthesis of functional dyes and chromophores. These substituents can act as auxochromes, influencing the color and photophysical properties of the resulting dye molecules. It is noted that 2,4-dimethoxyaniline is used as an intermediate for C.I. Basic Yellow 11. nih.gov The specific chemical reactions involved in this synthesis are not detailed but would likely involve diazotization of the aniline and coupling with a suitable partner to form an azo dye.

Application in Advanced Polymer Architectures (e.g., Conducting Polymers).

2,4-Dimethoxyaniline and its derivatives are utilized in the creation of advanced polymer architectures, particularly conducting polymers. Poly(2,5-dimethoxyaniline) (PDMOA), a derivative, has been synthesized and characterized for its solubility and conducting properties. ias.ac.inscielo.br The presence of methoxy groups improves the solubility of the polymer in common organic solvents compared to the parent polyaniline. ias.ac.in

The electrochemical polymerization of 2,5-dimethoxyaniline (B66101) produces films that exhibit electrochromic properties, changing color in response to an applied electrical potential. scielo.brresearchgate.net These polymers show reversible color changes and fast switching times, making them potential candidates for applications in electrochromic devices. researchgate.net The conductivity of these polymers is influenced by the doping level and the nature of the counter-ion used. ias.ac.inscielo.br

Table 2: Properties of Poly(2,5-dimethoxyaniline) (PDMOA)

| Property | Description | Reference |

| Solubility | Soluble in various organic solvents like CHCl3, CH2Cl2, THF, DMSO, and DMF. | ias.ac.in |

| Conductivity | Exhibits electrical conductivity, influenced by doping. | ias.ac.in |

| Electrochromism | Shows reversible color changes with applied potential. | scielo.brresearchgate.net |

| Thermal Stability | Enhanced thermal stability due to hydrogen bonding. | ias.ac.in |

Role in Multi-Component Reaction Design and Development.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. Aniline derivatives are frequently used as one of the components in MCRs. For example, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that can involve an amine component. nih.gov

While specific examples detailing the use of 2,4-dimethoxyaniline hydrochloride in prominent named MCRs were not found in the search results, its structure is well-suited for such reactions. The amino group can readily participate in imine formation, a key step in many MCRs like the Strecker and Povarov reactions. nih.gov The electron-rich aromatic ring can also participate in cyclization steps. Therefore, 2,4-dimethoxyaniline hydrochloride represents a valuable building block for the design and development of novel MCRs to generate libraries of complex and diverse molecules.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation and Process Analysis

Application of High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Impurity Profiling in Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for monitoring the progress of chemical reactions involving 2,4-Dimethoxyaniline (B45885) hydrochloride and for creating detailed impurity profiles of the resulting products. chemass.sisigmaaldrich.com Its versatility and selectivity allow for the quantitative determination of individual components within a complex mixture. chemass.si

In the context of pharmaceutical development, regulatory bodies like the International Conference on Harmonisation (ICH) mandate stringent purity requirements and the identification of impurities in Active Pharmaceutical Ingredients (APIs). nih.gov HPLC methods are developed and validated to meet these guidelines, ensuring the safety and efficacy of the final product. ijrps.com A typical impurity profile provides a comprehensive description of all identified and unidentified impurities present in a drug substance. chemass.si The process involves the detection, isolation, and subsequent characterization of these impurities. chemass.si

For instance, a reverse-phase HPLC method can be employed to separate 2,4-Dimethoxyaniline from its reaction mixture. sielc.com Method development often involves optimizing parameters such as the mobile phase composition, column chemistry, and detector wavelength to achieve the desired separation and sensitivity. mdpi.com A common setup might utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution. ijrps.comsielc.com For applications requiring mass spectrometric compatibility, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

The power of HPLC in impurity profiling is demonstrated by its ability to separate structurally similar compounds. For example, in the analysis of other aromatic amines used in hair dyes, HPLC has been successfully used to quantify the main component and its impurities in various biological matrices. nih.gov The validation of these HPLC methods typically includes assessing linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. ijrps.comnih.gov

Table 1: Example of HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition | Reference |

| Column | Eclipse Plus C18 | mdpi.com |

| Mobile Phase | Acetonitrile and 0.01 M acetate (B1210297) buffer (pH 3.8) (55:45; v/v) | mdpi.com |

| Detection | UV | chemass.simdpi.com |

| Application | Simultaneous determination of active ingredients and impurity profiling | chemass.simdpi.com |

Mass Spectrometric Techniques for Structural Characterization of Novel Reaction Products and Intermediates

Mass spectrometry (MS) is an indispensable tool for the structural characterization of novel reaction products and transient intermediates derived from 2,4-Dimethoxyaniline hydrochloride. researchgate.netpurdue.edu When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, facilitating the identification of known and unknown compounds. nih.govnih.gov

Tandem mass spectrometry (MS/MS or MSn) is particularly powerful for elucidating the structures of unknown compounds without the need for chromatographic separation. purdue.edu In an MS/MS experiment, a specific ion of interest is isolated, fragmented through collision-activated dissociation (CAD), and the resulting fragment ions are analyzed. purdue.edu This fragmentation pattern provides detailed structural information about the precursor ion. purdue.edupurdue.edu

For example, in the analysis of dinitrophenylhydrazone derivatives of carbonyl compounds, HPLC combined with ion trap multiple fragmentation mass spectrometry (MSn) was used for structural elucidation. nih.gov Detailed fragmentation pathways were established using reference compounds, enabling the identification of co-eluting compounds and byproducts. nih.gov This approach can be applied to characterize the products of reactions involving 2,4-Dimethoxyaniline hydrochloride, where various isomers and reaction intermediates might be present.

The ionization technique employed plays a crucial role in the successful analysis of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules, making it suitable for many derivatives of 2,4-Dimethoxyaniline. nih.govnih.gov The choice of positive or negative ion mode depends on the specific compound's ability to gain or lose a proton. nih.gov

Table 2: Mass Spectrometry Data for 2,4-Dimethoxyaniline

| Parameter | Value | Reference |

| Molecular Weight | 153.18 g/mol | nih.govsigmaaldrich.com |

| Precursor m/z ([M+H]+) | 154.0863 | nih.gov |

| Major Fragment Ions (MS/MS) | 139, 122, 123 | nih.gov |

| Ionization Technique | Electrospray Ionization (ESI) | nih.govnih.gov |

Spectroscopic Investigations of Reaction Mechanisms (e.g., In-situ UV-Vis, Advanced Nuclear Magnetic Resonance for Pathway Mapping)

Spectroscopic techniques like in-situ Ultraviolet-Visible (UV-Vis) spectroscopy and advanced Nuclear Magnetic Resonance (NMR) are vital for investigating reaction mechanisms and mapping reaction pathways involving 2,4-Dimethoxyaniline hydrochloride.

In-situ UV-Vis spectroscopy allows for the real-time monitoring of changes in the electronic structure of molecules during a chemical reaction. nih.gov This is particularly useful for detecting and tracking the formation and consumption of colored intermediates and products. For instance, in the electrochemical copolymerization of other aromatic amines like diphenylamine (B1679370) and o-methoxy aniline (B41778), in-situ UV-Vis spectroelectrochemistry was used to identify intermediate species. scirp.org The appearance and disappearance of specific absorption bands in the UV-Vis spectrum provide direct evidence for the formation of transient species, such as cation radicals, during the reaction. scirp.org While UV-Vis bands can be broad, advanced data analysis techniques can help de-convolute complex spectra to track individual components. nih.gov

Advanced NMR techniques provide detailed structural information and can be used to map reaction pathways by identifying the structures of intermediates and final products. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the molecular structure. nih.gov For example, the ¹H NMR spectrum of a derivative can show characteristic signals for aromatic protons and substituent groups, confirming the outcome of a reaction. nih.gov More advanced techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can establish connectivity between atoms within a molecule, which is crucial for the unambiguous structural elucidation of novel compounds. Theoretical calculations, such as Density Functional Theory (DFT), can be combined with experimental UV-Vis and NMR data to gain a deeper understanding of the electronic structure and its effect on the observed spectra. researchgate.net

X-ray Crystallography for Absolute Structural Determination of Complex Derivatives

The process involves growing a single crystal of the compound of interest, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density distribution within the molecule, ultimately revealing the positions of the atoms.

For example, the crystal structures of novel heterocyclic compounds derived from reactions of other aromatic compounds have been determined using X-ray crystallography. nih.gov These studies reveal not only the molecular geometry but also intermolecular interactions, such as hydrogen bonding, which influence the packing of molecules in the solid state. nih.gov In the case of a derivative of 2,4-Dimethoxyaniline hydrochloride, a crystal structure would definitively confirm the regiochemistry of a substitution reaction and the stereochemistry of any chiral centers formed. The crystallographic data, including the unit cell dimensions and space group, provide a unique fingerprint for the compound. nih.gov

Computational and Theoretical Chemistry Studies of 2,4 Dimethoxyaniline Hydrochloride and Its Reactivity

Quantum Chemical Calculations of Electronic Structure, Energetics, and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,4-Dimethoxyaniline (B45885) hydrochloride. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Electronic Structure and Energetics: The geometry of the 2,4-dimethoxyanilinium cation (the protonated form of 2,4-dimethoxyaniline) is optimized to find its most stable conformation. From this, key electronic properties are derived. The distribution of electron density reveals the molecule's polarity and the location of electron-rich and electron-deficient sites. The methoxy (B1213986) groups (-OCH₃) are electron-donating, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them. The ammonium (B1175870) group (-NH₃⁺) is a strong electron-withdrawing group.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For aromatic amines, the HOMO is typically located on the benzene ring and the nitrogen atom, while the LUMO is distributed over the ring.

Reactivity Predictions: Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. On an MEP map of the 2,4-dimethoxyanilinium ion, negative potential (red/yellow) would be expected around the oxygen atoms of the methoxy groups, indicating regions susceptible to electrophilic attack. The positive potential (blue) would be concentrated on the ammonium group's hydrogen atoms, highlighting their acidic nature and ability to form hydrogen bonds.

Reactivity descriptors, calculated using the energies of the FMOs, can quantify the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how the molecule will interact with other reagents. For instance, quantum chemical methods are used to study the inhibitive properties of related aniline (B41778) derivatives in corrosion studies by modeling their interaction with metal surfaces. najah.edu

Table 1: Computed Quantum Chemical Properties for 2,4-Dimethoxyaniline (Note: Data based on publicly available computed properties for the neutral form, as a proxy for the cation's core structure. Energetics would differ for the hydrochloride salt.)

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | nih.govnih.gov |

| Exact Mass | 153.078979 g/mol | spectrabase.com |

| XLogP3 | 1.2 | nih.govnih.gov |

| H-Bond Donor Count | 1 | nih.govnih.gov |

| H-Bond Acceptor Count | 3 | nih.govnih.gov |

| Rotatable Bond Count | 2 | nih.govnih.gov |

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, providing a detailed picture of their interactions with their environment, such as solvent molecules or other ions. dovepress.com For 2,4-Dimethoxyaniline hydrochloride, an ionic compound, these simulations are particularly useful for understanding its behavior in solution and in the solid state.

In the solid state, MD simulations can explore the crystal packing forces. The primary interactions would be strong hydrogen bonds between the ammonium group (-NH₃⁺) of the cation and the chloride anion (Cl⁻). Additional, weaker C-H···Cl and C-H···O hydrogen bonds may also contribute to the stability of the crystal lattice. najah.edu

In an aqueous solution, MD simulations would model the solvation of the 2,4-dimethoxyanilinium cation and the chloride ion. Key interactions would include:

Hydrogen Bonding: The -NH₃⁺ group would act as a strong hydrogen bond donor to the oxygen atoms of surrounding water molecules. The chloride ion would act as a hydrogen bond acceptor. dovepress.com

Van der Waals Interactions: These forces would govern the interactions between the non-polar parts of the molecule, such as the benzene ring, and the solvent. nih.gov

By analyzing the trajectories from an MD simulation, properties like the Radial Distribution Function (RDF) can be calculated. The RDF would show the probability of finding a water molecule or a chloride ion at a certain distance from the cation, providing quantitative insight into the structure of the solvation shells. dovepress.com These simulations are crucial for understanding solubility and how the molecule interacts in a biological or chemical system.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying the most likely pathways for a chemical transformation. arxiv.org This involves mapping the potential energy surface (PES) of the reaction, locating intermediates, and, most importantly, identifying the transition state (TS)—the highest energy point along the reaction coordinate.

For a reaction involving 2,4-Dimethoxyaniline, such as its synthesis via the reduction of 2,4-dimethoxynitrobenzene or its participation in a diazotization-coupling reaction, computational modeling can be applied. nih.govresearchgate.net Let's consider a hypothetical diazotization reaction:

Reactant Complex: The simulation would start with the 2,4-dimethoxyanilinium ion and the nitrosating agent.

Transition State Search: Algorithms are used to locate the transition state structure for the key bond-forming or bond-breaking steps. The energy of the transition state determines the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate. nih.gov

Intermediate and Product Formation: The pathway from the transition state to the resulting intermediate (e.g., a diazonium salt) and the final product is modeled.

By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. nih.gov This analysis provides a level of detail that is often inaccessible through experimental methods alone, explaining reaction selectivity and kinetics.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are widely used to predict spectroscopic data, such as NMR, IR, and UV-Vis spectra. sciencepg.com These predicted spectra serve as a powerful tool for interpreting experimental results and confirming molecular structures. nih.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts for a proposed structure of 2,4-Dimethoxyaniline hydrochloride can be compared with experimental spectra. spectrabase.com A good correlation between the predicted and observed spectra provides strong evidence for the correctness of the assigned structure. Discrepancies can point to dynamic processes, such as tautomerism or conformational changes. nih.gov

Vibrational Spectroscopy (IR): The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the peaks observed in an experimental IR spectrum. nih.gov By analyzing the nature of the calculated vibrations (e.g., N-H stretch, C-O stretch, aromatic C-H bend), each peak in the experimental spectrum can be assigned to a specific molecular motion. For the hydrochloride salt, a characteristic broad absorption would be predicted for the N-H stretching vibrations of the -NH₃⁺ group, which is a key feature distinguishing it from the free aniline base.

Table 2: Representative Experimental Spectroscopic Data for 2,4-Dimethoxyaniline

| Spectrum Type | Key Peaks/Signals | Source |

| MS/MS ([M+H]⁺) | Precursor m/z: 154.0863; Fragment ions: 139, 122, 123 | nih.govnih.gov |

| ¹³C NMR (in CDCl₃) | Signals observed for aromatic and methoxy carbons | spectrabase.com |

| FTIR (KBr-Pellet) | Characteristic peaks for amine, ether, and aromatic groups | nih.gov |

| UV (in Ethanol) | λmax observed corresponding to electronic transitions | nih.gov |

By simulating these spectra, researchers can gain a deeper understanding of the molecule's structure and bonding. This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis.

Emerging Research Frontiers and Future Directions for 2,4 Dimethoxyaniline Hydrochloride

Development of Novel Catalytic Applications in Organic Transformations

The exploration of aniline (B41778) derivatives in catalysis is a rapidly expanding field, with significant potential for 2,4-Dimethoxyaniline (B45885) hydrochloride. While direct catalytic use is still an emerging area, its role as a precursor to more complex catalytic systems and as a key coupling partner in various organic transformations is well-established and continues to evolve.

Research has demonstrated the versatility of anilines in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.netnsf.gov For instance, palladium-catalyzed systems have been developed for the aerobic oxidative cross-coupling of anilines, offering an environmentally friendly method to produce unsymmetrical biaryls. acs.org The electronic properties of the substituents on the aniline ring, such as the methoxy (B1213986) groups in 2,4-dimethoxyaniline, play a critical role in the efficiency and selectivity of these reactions. mdpi.com Specifically, electron-donating groups, like methoxy groups, have been shown to facilitate higher yields in certain coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com

Future research is directed towards leveraging the specific attributes of 2,4-dimethoxyaniline in catalyst design. The amine group can act as a directing group or be transformed into a more complex ligand for a metal center. Ruthenium-catalyzed reactions, for example, have shown the ability to selectively cleave the C(aryl)-N bond in aniline derivatives for cross-coupling with organoboranes, a process that opens new synthetic pathways. nsf.gov The development of catalysts that can selectively functionalize the C-H bonds of aniline derivatives is another promising frontier, offering a more efficient alternative to traditional multi-step syntheses. uva.nl

| Catalytic Transformation | Catalyst System Example | Role of Aniline Derivative | Potential Application for 2,4-Dimethoxyaniline | Reference |

| Suzuki-Miyaura Cross-Coupling | CataXCium A Pd G3 | Unprotected ortho-bromoaniline substrate | Synthesis of complex ortho-substituted biaryls | nih.gov |

| Buchwald-Hartwig Amination | Pd2(dba)3/XantPhos | Arylamine coupling partner | Efficient synthesis of functionalized flavones and other N-aryl compounds | mdpi.com |

| C-N Bond Cleavage Cross-Coupling | Ru3(CO)12/imino auxiliary | Generic aniline substrate | Construction of functionalized biaryl ketones and aldehydes | nsf.gov |

| Aerobic Oxidative Cross-Coupling | Heterogeneous Palladium Catalyst | Aniline substrate | Green synthesis of nonsymmetrical 2-aminobiphenyls | acs.org |

| para-selective C-H Olefination | Pd/S,O-ligand | Aniline substrate | Direct functionalization to form building blocks for pharmaceuticals like Rilpivirine | uva.nl |

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, presents a fertile ground for the application of 2,4-Dimethoxyaniline hydrochloride. nih.gov The specific arrangement of hydrogen bond donors (the -NH3+ group) and acceptors, along with the potential for π-π stacking interactions from the benzene (B151609) ring, makes this molecule an ideal candidate for designing self-assembling systems.

Aniline derivatives are known to form host-guest supramolecular polymers, where they are encapsulated within the cavities of coordination polymers, leading to materials with enhanced electrical conductivities. tandfonline.com The ability of oligo(aniline)-based amphiphiles to self-assemble into well-defined nanostructures, such as nanowires, has been demonstrated. acs.orgbris.ac.ukresearchgate.net The morphology and properties of these self-assembled structures can be controlled by factors like pH and the presence of dopants, which is particularly relevant for the hydrochloride form of 2,4-dimethoxyaniline. acs.org

Future research will likely focus on exploiting the specific stereoelectronic properties of 2,4-dimethoxyaniline to create novel, functional supramolecular architectures. The methoxy groups can influence the geometry of assembly and provide additional coordination sites for metal ions, leading to the formation of unique metallogels or other complex structures. mdpi.com The self-assembly of such functionalized molecules is a bottom-up approach to creating advanced materials for applications in molecular electronics, sensing, and catalysis. bris.ac.ukescholarship.org

| Supramolecular System | Driving Forces for Assembly | Resulting Structure/Material | Potential Role of 2,4-Dimethoxyaniline | Reference |

| Oligo(aniline) Amphiphiles | Hydrophobic effects, π-π stacking, hydrogen bonding | Nanofibers, Helical Nanowires | As a monomer unit in functional oligoanilines for tunable, conductive nanomaterials | acs.orgbris.ac.uk |

| Aniline/Coordination Polymers | Host-guest interactions | Supramolecular Polymers | Guest molecule to be encapsulated, modifying the host's electronic properties | tandfonline.com |

| Amino Acid/Metal Ion Complexes | Coordination bonds, hydrogen bonding | Metallo-hydrogels, Sheet-like structures | As a building block whose amine and methoxy groups can coordinate with metal ions | mdpi.com |

| Functionalized Metal-Organic Cages | Dative bonds, non-covalent interactions | Cavity-containing hosts | As a ligand precursor to create functionalized cages for catalysis or sensing | escholarship.org |

Further Advancements in Sustainable Synthesis Protocols and Methodologies

The chemical industry is increasingly focused on "green chemistry" to reduce its environmental impact. rsc.orgmdpi.com The synthesis of aromatic amines, including 2,4-dimethoxyaniline, is a key area for such improvements. Traditional methods often involve harsh reagents and produce significant waste, such as the use of iron powder for the reduction of nitroaromatics. google.com

The future of 2,4-dimethoxyaniline synthesis will likely involve the optimization and industrial scale-up of these greener methods. This includes the development of recyclable catalysts, the use of green solvents, and the implementation of one-pot reaction processes to minimize intermediate purification steps and energy consumption. vixra.orgijtsrd.comresearchgate.netresearchgate.net The direct synthesis from more readily available precursors using catalytic methods is also a key research goal. acs.orgresearchgate.net

| Synthesis Method | Key Reagents/Catalyst | Advantages | Reference |

| Catalytic Hydrogenation | Hydrazine (B178648) hydrate (B1144303), FeCl3, Activated Carbon | High yield (>96%), high purity (>99.6%), reduced waste, lower cost | google.com |

| Biocatalytic Reduction | Nitroreductase (NR) enzymes | Reduced reliance on precious metals, lower energy, aqueous media, high chemoselectivity | nih.gov |

| Dehydrogenative Aromatization | Pd/C–ethylene system | Synthesis from non-aromatic precursors (cyclohexanones) | acs.org |

| Smile Rearrangement | Amberlite IR-400 Resin | Green approach for N-substituted anilines from phenols | vixra.org |

| General Green Acetylation | Magnesium sulphate-glacial acetic acid | Avoids toxic acetic anhydride, 100% atom economy | ijtsrd.com |

Exploration in High-Throughput Synthesis and Automated Reaction Design

The convergence of chemistry with automation and artificial intelligence is revolutionizing how new reactions and molecules are discovered. researchgate.netmdpi.comyoutube.com High-throughput experimentation (HTE) allows for the rapid screening of thousands of reaction conditions in parallel, dramatically accelerating the optimization of synthetic routes and the discovery of new reactivities. nih.govpurdue.edustrath.ac.uk

For a versatile building block like 2,4-dimethoxyaniline, HTE can be used to quickly identify optimal catalysts, solvents, and reaction partners for a wide range of transformations, such as cross-coupling reactions. strath.ac.uknih.gov Automated systems can perform synthesis, analysis, and even biological assays in a continuous workflow, enabling the rapid generation and evaluation of libraries of compounds derived from 2,4-dimethoxyaniline. nih.gov

| Technology | Application Area | Benefit for 2,4-Dimethoxyaniline Research | Reference |

| High-Throughput Experimentation (HTE) | Reaction Discovery & Optimization | Rapid screening of catalysts, ligands, and conditions for coupling reactions; accelerates discovery of new transformations. | strath.ac.uknih.gov |

| Automated Synthesis Platforms | Compound Library Synthesis | Automated preparation of derivatives for medicinal chemistry or materials science applications. | nih.govpurdue.edu |

| Machine Learning (ML) for Reaction Prediction | Outcome & Selectivity Forecasting | Predicts the most likely products and regioselectivity for reactions involving the aniline, saving experimental resources. | researchgate.net |

| AI for Retrosynthesis | Synthesis Planning | Generates efficient, multi-step synthetic routes to complex target molecules starting from 2,4-dimethoxyaniline. | youtube.com |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Models can predict biological activity or toxicity of derivatives, guiding the design of safer and more effective compounds. | nih.gov |

Q & A

Q. Q1. What are the recommended methods for synthesizing 2,4-dimethoxyaniline hydrochloride, and how do reaction conditions influence yield?

A: A common synthesis route involves converting 2,4-dimethoxyaniline to its hydrochloride salt via reaction with hydrochloric acid. For example, in the synthesis of quinazolin-4(3H)-one derivatives, 3,5-dimethoxyaniline was first converted to a hydrochloride salt and then reacted with oxalyl chloride under high temperatures to form intermediates . Variations in reaction temperature, stoichiometry, and purification methods (e.g., recrystallization or column chromatography) significantly impact yield. Orthogonal experimental designs (e.g., three-factor, three-level) have been used to optimize conditions for related compounds, suggesting similar approaches for 2,4-dimethoxyaniline hydrochloride .

Q. Q2. How should researchers characterize the purity and structure of 2,4-dimethoxyaniline hydrochloride?

A: Key techniques include:

- HPLC/GC : To assess purity (>95% as per industrial standards) .

- NMR : For structural confirmation (e.g., verifying methoxy group positions via H and C spectra) .

- Mass spectrometry : To confirm molecular weight (e.g., CHClNO, MW 189.64) .

- Melting point analysis : Critical for verifying batch consistency (e.g., mp 50–54°C for 3,5-dimethoxyaniline) .

Q. Q3. What are the optimal storage conditions to prevent degradation?

A: Store at 2–8°C in airtight, light-protected containers to avoid hydrolysis or oxidation. Stability studies on related compounds (e.g., 3,5-dimethoxyaniline hydrochloride) indicate degradation under humid or high-temperature conditions .

Advanced Research Questions

Q. Q4. How does the electronic structure of 2,4-dimethoxyaniline hydrochloride influence its reactivity in catalytic or biological systems?

A: The methoxy groups at the 2- and 4-positions act as electron-donating groups, enhancing the nucleophilicity of the aniline nitrogen. This property is exploited in hydrazone exchange reactions, where 2,4-dimethoxyaniline (2,4-DMA) acts as a catalyst, outperforming isomers like 3,5-DMA due to superior electron donation . In protein-ligand interactions, substituent positioning (e.g., para vs. meta) alters substrate specificity, as seen in studies with de novo due ferri proteins .

Q. Q5. What strategies resolve contradictions in reported reactivity or biological activity data?

A:

- Control experiments : Verify if impurities (e.g., residual solvents) affect results. For example, 3,4-dimethoxyaniline hydrochloride showed batch-dependent reactivity in orthogonal experiments .

- Computational modeling : Use DFT calculations to predict electronic effects and compare with experimental outcomes .

- Meta-analysis : Cross-reference studies using standardized purity thresholds (e.g., >95% GC) and reaction conditions .

Q. Q6. How can 2,4-dimethoxyaniline hydrochloride be applied in co-targeting therapies (e.g., cancer)?

A: Derivatives of dimethoxyaniline have been used to synthesize dual inhibitors targeting PARP-1 and BRD4 in breast cancer. The hydrochloride salt improves solubility, facilitating in vitro assays. For instance, intermediates like 4,6-dimethoxyindoline-2,3-dione were synthesized from dimethoxyaniline derivatives for biological evaluation .

Q. Q7. What advanced techniques optimize reaction conditions for large-scale synthesis?

A:

- Orthogonal experimental design : Systematically vary parameters (temperature, time, molar ratios) to identify optimal conditions .

- Flow chemistry : Minimize side reactions in exothermic steps (e.g., oxalyl chloride reactions) .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. Q8. How to mitigate toxicity risks during handling?

A:

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (GHS hazard codes: H302, H317) .

- Follow protocols for neutralizing waste (e.g., dilute HCl for acid-sensitive byproducts) .

Q. Q9. What are the limitations of using 2,4-dimethoxyaniline hydrochloride in biocatalysis?

A: While effective in hydrazone exchange reactions, its steric bulk may hinder enzyme active-site access. Studies show that smaller substituents (e.g., p-toluidine) exhibit higher reactivity in protein-mediated catalysis .

Q. Q10. How to validate its role in novel applications (e.g., fluorescent probes)?

A:

- Fluorescence quenching assays : Compare with known catalysts like 5-aminoindole .

- Cell viability tests : Assess cytotoxicity (e.g., 2,4-DMA showed low toxicity at 10 mM in human cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.